molecular formula C14H16N2O3S B1618975 2-(4-Sulfanilylanilino)ethanol CAS No. 80-02-4

2-(4-Sulfanilylanilino)ethanol

Cat. No.: B1618975
CAS No.: 80-02-4
M. Wt: 292.36 g/mol
InChI Key: LLBKEUTWJFQRJU-UHFFFAOYSA-N
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Description

2-(4-Sulfanilylanilino)ethanol is a sulfonamide-derived compound featuring an ethanolamine side chain attached to a 4-sulfanilylaniline core. The ethanolamine moiety enhances water solubility and hydrogen-bonding capacity, which may influence crystallinity and biological interactions.

Properties

CAS No.

80-02-4

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-[4-(4-aminophenyl)sulfonylanilino]ethanol

InChI

InChI=1S/C14H16N2O3S/c15-11-1-5-13(6-2-11)20(18,19)14-7-3-12(4-8-14)16-9-10-17/h1-8,16-17H,9-10,15H2

InChI Key

LLBKEUTWJFQRJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO

melting_point

131.0 °C

Other CAS No.

80-02-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Sulfonamide vs. Hydroxyl (2-(4-Hydroxyanilino)ethanol): The sulfonamide group in this compound confers higher acidity (pKa ~10 for -SO₂NH₂) compared to the hydroxyl group (pKa ~10–12 for -OH). This difference affects solubility and binding interactions, particularly in biological systems .
  • Sulfonamide vs. Nitro (2-(4-Amino-3-nitroanilino)ethanol): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and stabilizing negative charges. This contrasts with the sulfonamide’s dual role as an electron-withdrawing and hydrogen-bonding group. Nitro derivatives like HC Red 7 are often used in dyes due to their chromophoric properties .
  • Sulfonamide vs. Dimethylamino (2-(2-Amino-4-dimethylanilino)-1-ethanol): The dimethylamino group is electron-donating, increasing the compound’s basicity (pKa ~8–10 for -N(CH₃)₂) and lipophilicity. This makes dimethylamino derivatives more membrane-permeable but less water-soluble than sulfonamides .

Crystallographic and Computational Insights

  • Crystallography Tools:
    The SHELX system (used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for resolving hydrogen-bonding networks and crystal packing in sulfonamide derivatives . For example, sulfonamides often form layered structures due to strong intermolecular hydrogen bonds.

  • Structural Validation: Programs like PLATON (mentioned in ) ensure accurate bond lengths and angles, particularly for sulfonamide groups, which exhibit characteristic S-N and S-O distances (~1.63 Å and ~1.43 Å, respectively) .

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